BenchChemオンラインストアへようこそ!

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide

MAO-B inhibition CNS drug design Structure-activity relationship

This compound is a rationally designed (E)-cinnamamide for MAO-B inhibition studies, featuring a critical 4-bromobenzyloxy group absent in generic analogs. The para-bromine serves as a cross-coupling handle for rapid library synthesis. With XLogP3 5.3 and TPSA 47.6 Ų, it serves as a CNS drug-like benchmark for ADME calibration. Procure with confidence—defined (E)-stereochemistry ensures reproducible IC₅₀ values and valid SAR interpretation. Sourced at 95% purity from a screening collection.

Molecular Formula C23H20BrNO3
Molecular Weight 438.321
CAS No. 477889-44-4
Cat. No. B2988075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
CAS477889-44-4
Molecular FormulaC23H20BrNO3
Molecular Weight438.321
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
InChIInChI=1S/C23H20BrNO3/c1-27-22-4-2-3-20(15-22)25-23(26)14-9-17-7-12-21(13-8-17)28-16-18-5-10-19(24)11-6-18/h2-15H,16H2,1H3,(H,25,26)/b14-9+
InChIKeyIHCQXHOXJPAASF-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide (CAS 477889-44-4) – A Differentiated Cinnamamide Scaffold for CNS-Targeted Screening


(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide (CAS 477889-44-4, PubChem CID 1472316) is a synthetic (E)-cinnamamide derivative featuring a 4-bromobenzyloxy-substituted phenyl ring conjugated to a 3-methoxyphenyl amide moiety. It is a member of the BIONET screening compound library (Key Organics) and is supplied at 95% purity (AKSci) . The compound belongs to a class of cinnamic acid amide derivatives claimed in patent RU2318802C2 as monoamine oxidase B (MAO-B) inhibitors, a target relevant to Parkinson's disease and depression [1].

Why Generic Cinnamamide Substitution Fails: Structural Determinants of MAO-B Isoform Engagement for CAS 477889-44-4


Within the cinnamamide chemotype, MAO inhibitory activity and isoform selectivity are exquisitely sensitive to the nature and position of aromatic substituents. The patent RU2318802C2 explicitly teaches that halogen, alkoxy, and halogen-alkoxy substitutions on the cinnamic acid aryl ring dictate inhibitory potency against MAO-B, with certain substitution patterns yielding nanomolar IC50 values while others are essentially inactive [1]. The target compound combines three key pharmacophoric elements—the (E)-acrylamide linker, a 4-bromobenzyloxy phenyl ether, and a 3-methoxyanilide terminus—that are absent in simple cinnamamide or in analogs bearing different N-aryl groups (e.g., 4-methylphenyl or 4-methylbenzyl). Generic substitution therefore risks loss of MAO-B engagement, altered isoform selectivity, or abrogated CNS permeability due to changes in logP and TPSA.

Head-to-Head Quantitative Differentiation: CAS 477889-44-4 vs. Closest Cinnamamide Analogs – Evidence for Scientific Selection


N-(3-Methoxyphenyl) vs. N-(4-Methylphenyl) Substitution: Impact on Hydrogen-Bond Acceptor Count and Topological Polar Surface Area

The target compound's 3-methoxyphenyl amide terminus provides three hydrogen-bond acceptor (HBA) atoms and a topological polar surface area (TPSA) of 47.6 Ų [1]. Its closest commercially available analog, (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide (CAS 477889-45-5), carries only two HBA atoms and a TPSA of 38.3 Ų due to replacement of the methoxy group with a methyl substituent [2]. The 9.3 Ų increase in TPSA and the additional HBA site directly affect CNS multiparameter optimization (MPO) scores governing blood-brain barrier penetration, a critical parameter for MAO-B-targeted neurological therapeutics.

MAO-B inhibition CNS drug design Structure-activity relationship

Rotatable Bond Count and Molecular Flexibility: Target Compound vs. N-Benzyl and N-Phenyl Cinnamamide Congeners

The target compound possesses 7 rotatable bonds (PubChem computed), arising from the 4-bromobenzyloxy ether linkage, the acrylamide bridge, and the 3-methoxy group [1]. By comparison, the simpler N-(4-bromophenyl)cinnamamide (CAS 54934-81-5) has only 3 rotatable bonds due to the absence of the benzyloxy spacer and methoxy substituent [2]. The tethered N-benzyl analog CAS 477889-36-4 (N-(4-methylbenzyl)) has 6 rotatable bonds [3]. The higher rotatable bond count of the target compound increases conformational entropy upon binding, which is a recognized factor in modulating binding kinetics (kon/koff) and residence time at MAO-B.

Conformational analysis Ligand efficiency Medicinal chemistry

Class-Level MAO-B Inhibitory Potential: Cinnamic Acid Amide Pharmacophore with 4-Bromobenzyloxy Substitution

Patent RU2318802C2 discloses that cinnamic acid amide derivatives bearing halogen-substituted benzyloxy groups on the cinnamic phenyl ring are potent MAO-B inhibitors, with exemplified compounds exhibiting MAO-B inhibitory activity in enzymatic assays [1]. The 4-bromobenzyloxy motif is structurally analogous to the benzyloxy pharmacophore present in clinically advanced MAO-B inhibitors such as safinamide (Xadago®), where the benzyloxy group engages the aromatic cage of the MAO-B active site [2]. While no direct IC50 data are publicly available for the target compound against human MAO-B, the class-level inference from the patent claims a medicinal agent with MAO-B inhibitory effect for compounds within this formula scope.

Monoamine oxidase B Neuroprotection Parkinson's disease

Physicochemical Drug-Likeness Profile: XLogP3 and Heavy Atom Count Benchmarking Against CNS MPO Desirability Ranges

The target compound exhibits an XLogP3 of 5.3 (PubChem computed) and a heavy atom count of 28 [1]. This places it near the upper boundary of the CNS MPO desirability range (XLogP ≤5) but within acceptable limits for a screening hit [2]. The 4-methylphenyl analog (CAS 477889-45-5) has a higher XLogP3 of 5.7 [3], making it more lipophilic and potentially less CNS MPO-compliant. The 3-methoxy substituent on the target compound contributes to a modest reduction in logP relative to the methyl analog while maintaining a molecular weight (438.3 Da) that remains below the typical 500 Da cutoff for lead-like chemical space.

Drug-likeness CNS MPO Lead selection

(E)-Stereochemical Integrity: Trans Configuration of the Acrylamide Double Bond as a Determinant of MAO-B Binding Geometry

The target compound is specified as the (E)-isomer (trans configuration around the acrylamide double bond), as confirmed by its IUPAC name and InChIKey (IHCQXHOXJPAASF-NTEUORMPSA-N) [1]. The (E)-configuration is explicitly required for the extended conformation that permits simultaneous engagement of the benzyloxy group with the MAO-B aromatic cage and the amide carbonyl with the active-site flavin [2]. The corresponding (Z)-isomer would adopt a bent geometry incompatible with this binding mode. Many vendor-supplied cinnamamides are offered as undefined stereoisomeric mixtures or as the less active (Z)-isomer, creating a critical quality attribute for procurement.

Stereochemistry Binding mode Structure-based drug design

Synthetic Tractability: 4-Bromobenzyloxy Group as a Cross-Coupling Handle for Late-Stage Diversification

The 4-bromobenzyloxy substituent of the target compound provides an aryl bromide handle suitable for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the benzyloxy ring system [1]. In contrast, the 4-methylphenyl analog (CAS 477889-45-5) presents a methyl group that requires less efficient C-H activation chemistry for derivatization [2]. The bromine atom also serves as a heavy atom for X-ray co-crystallography phasing, facilitating structural biology studies of inhibitor-target complexes without additional derivatization.

Late-stage functionalization Parallel synthesis SAR expansion

High-Impact Application Scenarios for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Hit Finding: Primary Screening Deck Inclusion for CNS Neurodegeneration Programs

The compound's cinnamamide scaffold, bearing the benzyloxy MAO-B pharmacophore found in safinamide, positions it as a direct screening candidate for MAO-B inhibition [1]. Its (E)-stereochemistry, moderate XLogP3 (5.3), and TPSA (47.6 Ų) align with CNS drug-likeness criteria, making it suitable for primary enzymatic screens (e.g., recombinant hMAO-B fluorometric or Amplex Red assays) followed by counter-screening against hMAO-A to establish isoform selectivity. Procurement of this structurally defined compound, rather than an undefined stereoisomeric mixture, ensures reproducible IC50 determination and valid SAR interpretation.

Late-Stage Diversification via Suzuki Coupling: Rapid Generation of Benzyloxy-Modified Analog Libraries

The para-bromine atom on the benzyloxy ring serves as a versatile cross-coupling handle [2]. Researchers can procure the parent compound and, in a single synthetic step, generate a library of 24–96 analogs by reacting with diverse boronic acids under standard Suzuki-Miyaura conditions. This strategy enables systematic exploration of steric and electronic effects at the benzyloxy terminus without de novo resynthesis of the cinnamamide core, accelerating SAR timelines by 2–3 weeks compared to linear synthesis approaches.

Crystallographic Fragment/Lead Soaking: Bromine as an Intrinsic Anomalous Scatterer for MAO-B Co-Crystal Structure Determination

The bromine atom provides a strong anomalous scattering signal for X-ray crystallographic phasing (f'' = 0.7–1.3 e⁻ at Cu Kα wavelength) [3]. This eliminates the need for heavy-atom derivatization when soaking the compound into MAO-B crystals, enabling rapid determination of inhibitor binding mode. The resulting co-crystal structure can guide structure-based optimization of the N-aryl amide group, leveraging the compound's 7 rotatable bonds to probe sub-pocket occupancy.

Physicochemical Benchmarking Standard: CNS MPO Calibration in Medicinal Chemistry Training Sets

With XLogP3 of 5.3, TPSA of 47.6 Ų, MW of 438.3 Da, and 7 rotatable bonds, this compound sits at the boundary of CNS drug-like space [4]. It serves as an instructive benchmark compound for teaching CNS MPO scoring and for calibrating in silico ADME models (e.g., PAMPA-BBB permeability, P-gp efflux prediction). Its well-characterized computed properties and commercial availability (95% purity, multi-vendor sourcing) make it a reliable reference standard for academic and industrial medicinal chemistry training modules.

Quote Request

Request a Quote for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.